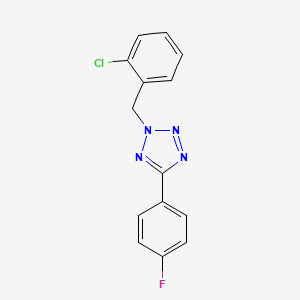

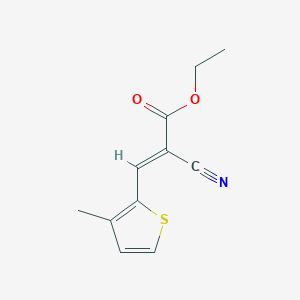

![molecular formula C22H31N3O4 B5502517 1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)

1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the arylpiperazine class, known for their diverse pharmacological activities. Arylpiperazines typically contain a piperazine ring and an aryl group connected by various linkers.

Synthesis Analysis

The synthesis of arylpiperazine derivatives involves multiple steps, including the formation of piperazine rings and subsequent functionalization. Specific methods vary depending on the desired structural features and substituents (Kamiński, Rzepka & Obniska, 2011).

Molecular Structure Analysis

Arylpiperazine derivatives often exhibit specific conformational features depending on their substitution patterns. The molecular structure is crucial for their interaction with biological targets. For example, the crystal structure of certain arylpiperazine derivatives reveals how different substituents affect the overall molecular conformation (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of arylpiperazines depends on the functional groups present in the molecule. They can undergo various chemical reactions, including substitutions and ring transformations, influenced by the presence of electron-donating or withdrawing groups.

Physical Properties Analysis

Arylpiperazines' physical properties, such as solubility and melting point, are influenced by the nature and position of substituents. These properties are essential for determining the compound's suitability in different applications, especially in pharmaceutical formulations (Wells et al., 2012).

Wissenschaftliche Forschungsanwendungen

Fluorescent Ligands for 5-HT1A Receptors : A study by Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties. These compounds, including the mentioned chemical, showed high affinity for 5-HT1A receptors and were evaluated for visualizing these receptors in cells through fluorescence microscopy (Lacivita et al., 2009).

Crystal Engineering and Thermochemistry : In a study by Wells et al. (2012), 1,4-Piperazine-2,5-diones, structurally related to the compound , were synthesized and their crystal structures and thermochemical properties were analyzed. This research contributes to understanding the crystal packing and thermochemistry of piperazinediones (Wells et al., 2012).

Serotonin Antagonist Analogs : Raghupathi et al. (1991) studied analogs of a serotonin antagonist, including compounds structurally similar to the one mentioned, for their affinity and selectivity at serotonin receptors. These studies are important for developing selective ligands for neurological applications (Raghupathi et al., 1991).

Structural Analysis of Piperazine Derivatives : Kumara et al. (2017) focused on the structural analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. This research provides insights into the molecular structure and intermolecular interactions of such compounds (Kumara et al., 2017).

Synthesis and Reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones : A study by Shin et al. (1983) examined the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, providing valuable information on the chemical behavior and potential applications of such compounds (Shin et al., 1983).

Ligands for α₁-Adrenoceptor Subtypes : Research by Romeo et al. (2011) involved the synthesis of 4-phenylpiperidine-2,6-dione derivatives as ligands for α₁-adrenergic receptors, demonstrating the potential of these compounds in pharmacological applications (Romeo et al., 2011).

Eigenschaften

IUPAC Name |

1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O4/c1-3-4-12-23-15-16-25(22(28)21(23)27)19(17-8-6-5-7-9-17)20(26)24-13-10-18(29-2)11-14-24/h5-9,18-19H,3-4,10-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQYRTJVLDGMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCC(CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)

![2-{5-[(phenylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5502479.png)

![4-(5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5502484.png)

![5-(phenoxymethyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5502503.png)

![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5502509.png)

![methyl 5-[(4-chlorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5502539.png)